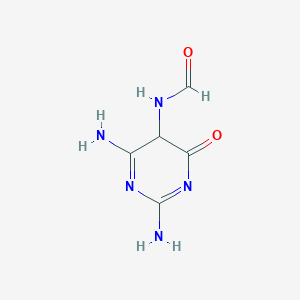

N-(2,6-diamino-4-oxo-4,5-dihydropyrimidin-5-yl)formamide

Description

Properties

IUPAC Name |

N-(2,4-diamino-6-oxo-5H-pyrimidin-5-yl)formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N5O2/c6-3-2(8-1-11)4(12)10-5(7)9-3/h1-2H,(H,8,11)(H4,6,7,9,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIMRVVLNBSNCLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)NC1C(=NC(=NC1=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20928075 | |

| Record name | (4-Hydroxy-2,6-diimino-1,2,5,6-tetrahydropyrimidin-5-yl)methanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20928075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133310-38-0 | |

| Record name | N-(2,6-Diamino-4,5-dihydro-4-oxo-5-pyrimidinyl)formamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133310-38-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Diamino-4-hydroxy-5-formamidopyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133310380 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4-Hydroxy-2,6-diimino-1,2,5,6-tetrahydropyrimidin-5-yl)methanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20928075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-diamino-4-oxo-5-formamidopyrimidine typically involves the oxidation of guanine. One common method includes the use of formic acid hydrolysis, although this method can lead to the decomposition of the compound . A milder approach involves the use of hydrofluoric acid in pyridine, which allows for the quantitative release of the compound from DNA .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than commercial applications. the synthesis methods used in laboratories can be scaled up for industrial purposes with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions: N-(2,6-diamino-4-oxo-4,5-dihydropyrimidin-5-yl)formamide undergoes several types of chemical reactions, including:

Oxidation: This compound is a product of the oxidation of guanine.

Reduction: It can be reduced back to its precursor forms under specific conditions.

Substitution: The amino groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Various nucleophiles can be used depending on the desired product.

Major Products: The major products formed from these reactions include various derivatives of pyrimidine, depending on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Research

N-(2,6-diamino-4-oxo-4,5-dihydropyrimidin-5-yl)formamide has been studied for its potential as an anticancer agent. Research indicates that derivatives of this compound can inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and repair. Inhibition of DHFR can lead to reduced proliferation of cancer cells, making this compound a candidate for developing new chemotherapeutic agents .

DNA Repair Mechanisms

The compound plays a role in DNA repair processes. It has been implicated in the removal of oxidized purine bases from DNA, which is critical for maintaining genomic stability. The enzyme DNA-formamidopyrimidine glycosylase catalyzes the hydrolysis of DNA containing damaged bases, leading to the release of N-(2,6-diamino-4-hydroxy-5-N-methylformamidopyrimidine), a derivative that participates in further repair mechanisms .

Structure–Activity Relationship Studies

Quantitative structure–activity relationship (QSAR) studies have highlighted the importance of structural modifications on the biological activity of pyrimidine derivatives. N-(2,6-diamino-4-oxo-4,5-dihydropyrimidin-5-yl)formamide serves as a key reference compound in these studies to predict the efficacy and potency of new derivatives against various biological targets .

Case Study 1: Antitumor Activity

A study investigated the antitumor effects of various diaminopyrimidine derivatives, including N-(2,6-diamino-4-oxo-4,5-dihydropyrimidin-5-yl)formamide. The results demonstrated significant inhibition of tumor cell growth in vitro and in vivo models. The mechanism was attributed to the compound's ability to disrupt folate metabolism in cancer cells .

Case Study 2: DNA Damage Repair

In another research project focused on DNA damage repair mechanisms, scientists explored how N-(2,6-diamino-4-oxo-4,5-dihydropyrimidin-5-yl)formamide influences the activity of DNA glycosylases. The findings revealed that this compound enhances the efficiency of base excision repair pathways by facilitating the removal of oxidized bases from DNA strands .

Comparative Analysis Table

Mechanism of Action

The primary mechanism of action for 2,6-diamino-4-oxo-5-formamidopyrimidine involves its recognition and excision by DNA repair enzymes such as formamidopyrimidine DNA glycosylase. This enzyme identifies the damaged base and removes it, creating an apurinic site that is subsequently repaired by other enzymes in the DNA repair pathway .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural analogs, their properties, and biological activities:

Table 1: Key Structural and Functional Comparisons

Structural and Functional Insights

Core Modifications and Reactivity The 4-oxo group in the target compound distinguishes it from the 4-hydroxy tautomer (2,6-diamino-4-hydroxy-5-formamidopyrimidine), which exhibits weak acidity and may participate in hydrogen bonding differently . Addition of a 2,3-dihydroxypropyl group (compound 18) enhances hydrophilicity and serves as a key intermediate in synthesizing pteridine derivatives, such as 2-amino-3,4,7,8-tetrahydro-7-hydroxy-4-oxopteridine-5(6H)-carbaldehyde (14) .

Biological Activity Antibacterial Activity: Formamide derivatives like xanthocillins X (4) and Y1 (5) demonstrate potent activity against Acinetobacter baumannii and Pseudomonas aeruginosa (MIC values <10 µg/mL) due to their diphenyl ether scaffolds . In contrast, the target compound lacks direct antimicrobial data but shares structural motifs with bioactive pteridines. Enzymatic Inhibition: Modifications at the formamide moiety (e.g., N-[3-(dimethylamino)propyl]-N-(ethylcarbamoyl)formamide) significantly enhance antibacterial activity against Listeria monocytogenes (MIC: 16 µg/mL), suggesting that alkylation or carbamoylation can optimize target engagement .

Solubility and Stability

- The target compound and its 4-hydroxy tautomer exhibit slight water solubility, limiting their bioavailability. In contrast, N-(4-methoxyphenyl)formamide 2-O-β-D-xyloside (compound 2) is water-soluble due to its glycosidic linkage, highlighting the role of sugar moieties in improving pharmacokinetics .

Biological Activity

N-(2,6-diamino-4-oxo-4,5-dihydropyrimidin-5-yl)formamide, also known as a derivative of pyrimidine, has garnered attention in recent years for its potential biological activity. This article reviews the compound's biological properties, including its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique structure, which features an amino group at positions 2 and 6 of the pyrimidine ring. The molecular formula is , with a molecular weight of approximately 183.168 g/mol. The compound can be represented by the following structural formula:

1. Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrimidine derivatives. For instance, N-(2,6-diamino-4-oxo-4,5-dihydropyrimidin-5-yl)formamide exhibits significant activity against various bacterial strains. The mechanism is believed to involve the inhibition of nucleic acid synthesis due to its structural similarity to nucleobases.

2. Antitumor Activity

Research indicates that this compound may possess antitumor properties. In vitro studies on cancer cell lines have demonstrated that it can inhibit cell proliferation and induce apoptosis in certain types of cancer cells. The compound's ability to interfere with DNA synthesis and repair mechanisms is thought to contribute to its anticancer effects.

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various pyrimidine derivatives, N-(2,6-diamino-4-oxo-4,5-dihydropyrimidin-5-yl)formamide showed promising results against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antibacterial activity.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Case Study 2: Antitumor Activity

In another investigation involving human cancer cell lines (e.g., HeLa and MCF-7), N-(2,6-diamino-4-oxo-4,5-dihydropyrimidin-5-yl)formamide was found to induce apoptosis at concentrations above 50 µM. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating cell death.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 45 |

| MCF-7 | 50 |

1. Enzymatic Interactions

Studies suggest that N-(2,6-diamino-4-oxo-4,5-dihydropyrimidin-5-yl)formamide may interact with key enzymes involved in nucleotide metabolism. For example, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair.

2. Cytotoxicity Studies

Cytotoxicity assays indicate that the compound exhibits selective toxicity towards cancer cells while sparing normal cells. This selectivity may be attributed to the differential expression of transporters or metabolic enzymes in cancerous tissues.

Q & A

Q. What are the established synthetic routes for N-(2,6-diamino-4-oxo-4,5-dihydropyrimidin-5-yl)formamide, and how is purity ensured?

The compound is synthesized via cyclization and Vilsmeier reactions starting from diethylaminomalonate hydrochloride and guanidine carbonate. The optimized procedure achieves a yield of 82.62% and purity of 99.62% through controlled reaction conditions (e.g., temperature, stoichiometry). Purification methods include recrystallization and chromatography (HPLC/TLC) to isolate the product .

Q. Which analytical techniques are critical for structural characterization of this compound?

Single-crystal X-ray diffraction is the gold standard for resolving its stereochemistry and crystal packing, as demonstrated in pyrimidine derivative studies . Complementary techniques include NMR (for functional group analysis), mass spectrometry (for molecular weight confirmation), and IR spectroscopy (to identify amine and carbonyl groups).

Q. What are the key physicochemical properties (e.g., solubility, acidity) relevant to experimental design?

The compound is weakly acidic (pKa ~6–8) and slightly water-soluble, necessitating buffer systems (e.g., phosphate, pH 7–8) for aqueous experiments. Its solubility in polar aprotic solvents (e.g., DMSO, DMF) facilitates reactions requiring homogeneous conditions .

Q. How does this compound serve as an intermediate in pharmaceutical research?

It is a precursor in synthesizing antiviral agents like Abacavir Sulfate. Its pyrimidine core enables functionalization for structure-activity relationship (SAR) studies, particularly in modifying antiviral and antitumor activities .

Advanced Questions

Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

Reaction optimization involves adjusting solvent polarity (e.g., methanol/HCl mixtures), temperature gradients, and catalytic systems. Patent methodologies (e.g., EP 0,684,236) highlight chlorination steps and Vilsmeier-Haack reagent ratios to minimize byproducts. Process analytical technology (PAT) monitors real-time purity .

Q. What strategies address stability challenges under varying pH and temperature conditions?

Stability studies in buffered solutions (pH 3–9) and thermal gravimetric analysis (TGA) reveal degradation pathways. Lyophilization or storage in inert atmospheres (N₂/Ar) mitigates hydrolysis and oxidation. For lab use, refrigeration (−20°C) in amber vials is recommended .

Q. How are structural data contradictions resolved when using X-ray crystallography vs. computational modeling?

Discrepancies between experimental (X-ray) and computational (DFT) bond lengths/angles are addressed via Hirshfeld surface analysis and Rietveld refinement. For example, hydrogen bonding networks in crystal structures may differ from gas-phase simulations, requiring multi-method validation .

Q. What role does this compound play in heterocyclic chemistry for designing novel bioactive molecules?

Its formamido and diaminopyrimidine moieties serve as pharmacophores for nucleoside analogs. It participates in Dimroth rearrangements and N/S-interchange reactions to generate imidazo[4,5-d]imidazoles, expanding libraries for kinase inhibitor screening .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.